2-Bromo-9,10-diphenylanthracene
Overview
Description
2-Bromo-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine and phenyl groups at specific positions on the anthracene core. This modification can significantly alter the compound's photophysical properties, making it of interest in various applications such as organic electronics and fluorescence studies.
Synthesis Analysis
The synthesis of 2-Bromo-9,10-diphenylanthracene derivatives has been explored through different synthetic routes. For instance, the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane yields 9-bromo-10-diphenylphosphanylanthracene, which can be further oxidized to produce various compounds . Additionally, the synthesis of related compounds, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has been reported, where the photophysical properties are significantly altered by the 9,10-functionalities .
Molecular Structure Analysis
The molecular structure of 2-Bromo-9,10-diphenylanthracene derivatives can be complex, with the phenyl rings often being approximately orthogonal to the anthracene moiety. This orientation can influence the compound's reactivity and interactions with other molecules. For example, in 9,10-diphenyl-9,10-epidioxyanthracene, intramolecular C-H...O interactions form two approximately planar S(5) rings in each of the two crystallographically independent molecules .
Chemical Reactions Analysis
Chemical reactions involving 2-Bromo-9,10-diphenylanthracene derivatives can lead to a variety of products. Oxidation reactions, for example, can produce different oxidized species with elements such as oxygen, sulfur, and selenium when starting from 9-bromo-10-diphenylphosphanylanthracene . Electropreparation techniques have also been used to generate compounds like 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate through the anodic pyridination of 9,10-diphenylanthracene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-9,10-diphenylanthracene derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, where their absorption and fluorescence spectra change depending on the solvent's polarity. For example, a related compound, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, shows green to orange fluorescence in less polar solvents, while it does not fluoresce in polar solvents . The photophysical properties, such as emission wavelengths and quantum yields, are also significantly affected by the 9,10-functionalities, with emission wavelengths ranging from 410 to 610 nm and high quantum yields for most fluorophores .
Scientific Research Applications
Electro-Oxidation Studies 2-Bromo-9,10-diphenylanthracene has been a subject of interest in the study of electro-oxidation of polycyclic aromatic hydrocarbons. Research by Peover and White (1967) highlighted its behavior in electro-oxidation processes, noting the formation of relatively stable radical-cations and their charge-transfer rates. This research is significant for understanding the electrochemical properties of such hydrocarbons (Peover & White, 1967).
Synthesis and Structural Analysis The compound has been a key player in synthetic chemistry. Schwab et al. (2007) reported on the synthesis of 9-Bromo-10-diphenylphosphanylanthracene and its oxidation products, contributing to the understanding of the structures and reactions of such compounds (Schwab et al., 2007).
Conjugated Copolymer Synthesis In the field of polymer chemistry, Hiroki and Kijima (2005) synthesized a conjugated copolymer with an alternate structure of 9,10-diphenylanthracene, highlighting its role as an absorptive and emissive center unit in polymers (Hiroki & Kijima, 2005).
Nanotechnology Applications Xiujuan Zhang et al. (2008) explored the synthesis of single-crystal 9,10-diphenylanthracene nanoribbons and nanorods. This research is pivotal in understanding the crystal growth and electronic/optical properties of nanoscale structures (Zhang et al., 2008).
Safety And Hazards
Future Directions
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
properties
IUPAC Name |
2-bromo-9,10-diphenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXPZBQVNNJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623822 | |
Record name | 2-Bromo-9,10-diphenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,10-diphenylanthracene | |
CAS RN |
201731-79-5 | |
Record name | 2-Bromo-9,10-diphenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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